molecular formula C34H42O20 B198086 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one CAS No. 104472-68-6

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one

Cat. No.: B198086
CAS No.: 104472-68-6
M. Wt: 770.7 g/mol
InChI Key: POMAQDQEVHXLGT-QQVXUORWSA-N
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Mechanism of Action

Target of Action

Typhaneoside is a major flavonoid found in the extract of Typha spp. (Typhaceae) pollen . It has been found to interact with multiple targets simultaneously, particularly in acute myeloid leukemia (AML) cells . The primary targets of Typhaneoside include the Akt and mTOR pathways , which play crucial roles in cell survival, growth, and metabolism.

Mode of Action

Typhaneoside interacts with its targets to induce apoptosis, autophagy, and ferroptosis in AML cells . It inhibits the excessive autophagy of hypoxia/reoxygenation cells and increases the phosphorylation of Akt and mTOR . This interaction leads to significant increases in intracellular and mitochondrial reactive oxygen species (ROS) levels .

Biochemical Pathways

Typhaneoside affects several biochemical pathways. It plays a role in the regulation of the PI3K/Akt/mTOR autophagy transduction pathway . This pathway is crucial for cell survival and growth, and its dysregulation can lead to diseases such as cancer. Typhaneoside also influences the ferroptosis pathway , a form of regulated cell death that is characterized by iron-dependent lipid peroxidation.

Result of Action

The molecular and cellular effects of Typhaneoside’s action include the induction of apoptosis, autophagy, and ferroptosis in AML cells . It leads to an increase in intracellular and mitochondrial ROS levels . These changes can inhibit the proliferation and growth of AML cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Typhaneoside. Specific studies on how environmental factors influence typhaneoside’s action are currently lacking

Safety and Hazards

Typhaneoside is very toxic if swallowed and irritating to skin . It poses a risk of serious damages to eyes . It also has a possible risk of impaired fertility and harm to unborn child .

Future Directions

Typhaneoside has been used in the treatment of acute kidney injury (AKI) with the precise targeting ability on mitochondria and renal tubule . It has increased antiapoptotic and antioxidative effect, and promoted mitochondria and kidney function restoration . This represents a promising nanomedicine for AKI treatment .

Biochemical Analysis

Biochemical Properties

Typhaneoside plays a significant role in biochemical reactions, particularly in the modulation of autophagy and the phosphorylation of key proteins. It has been shown to inhibit excessive autophagy in hypoxia/reoxygenation cells and increase the phosphorylation of Akt and mTOR . Typhaneoside interacts with various enzymes and proteins, including those involved in the autophagy pathway. The nature of these interactions involves the inhibition of autophagy-related enzymes and the activation of signaling proteins that promote cell survival and function.

Cellular Effects

Typhaneoside exerts multiple effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cardiovascular cells, Typhaneoside has been shown to lower blood lipid levels and promote antiatherosclerosis activities . It also enhances immune function and coagulation processes. These effects are mediated through the regulation of signaling pathways such as the Akt/mTOR pathway, which is crucial for cell survival and metabolism.

Molecular Mechanism

The molecular mechanism of Typhaneoside involves its binding interactions with biomolecules, enzyme inhibition, and activation, as well as changes in gene expression. Typhaneoside binds to specific proteins involved in the autophagy pathway, inhibiting their activity and preventing excessive autophagy . It also activates the phosphorylation of Akt and mTOR, leading to enhanced cell survival and function. Additionally, Typhaneoside influences gene expression by modulating transcription factors and signaling molecules that regulate cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Typhaneoside change over time. Studies have shown that Typhaneoside is stable under certain conditions but may degrade over time, affecting its efficacy. Long-term effects of Typhaneoside on cellular function have been observed in both in vitro and in vivo studies. These effects include sustained inhibition of autophagy and prolonged activation of the Akt/mTOR pathway, leading to improved cell survival and function .

Dosage Effects in Animal Models

The effects of Typhaneoside vary with different dosages in animal models. At lower doses, Typhaneoside has been shown to exert beneficial effects on cardiovascular function and immune response. At higher doses, it may cause toxic or adverse effects, including potential damage to liver and kidney function . Threshold effects have been observed, indicating that there is an optimal dosage range for the therapeutic use of Typhaneoside.

Metabolic Pathways

Typhaneoside is involved in various metabolic pathways, including those related to autophagy and lipid metabolism. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. Typhaneoside’s effects on metabolic pathways are mediated through its modulation of key signaling proteins and enzymes, leading to changes in cellular metabolism and function .

Transport and Distribution

Within cells and tissues, Typhaneoside is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. Typhaneoside’s transport and distribution are crucial for its biological activity, as they determine its availability and efficacy in target tissues .

Subcellular Localization

Typhaneoside’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It is primarily localized in the cytoplasm, where it interacts with autophagy-related proteins and signaling molecules. This localization is essential for its activity and function, as it allows Typhaneoside to modulate key cellular processes and pathways .

Chemical Reactions Analysis

Types of Reactions

Typhaneoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of typhaneoside .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Typhaneoside is unique due to its specific combination of pharmacological activities, including its ability to inhibit autophagy, induce apoptosis, and promote ferroptosis. These properties make it a valuable compound for research in various fields, including cancer therapy and cardiovascular health .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Typhaneoside involves the conversion of several starting materials through a series of chemical reactions.", "Starting Materials": [ "4-hydroxybenzoic acid", "2,4-dihydroxybenzaldehyde", "L-rhamnose", "D-glucose", "acetic anhydride", "sodium hydroxide", "sulfuric acid", "methanol", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Esterification of 4-hydroxybenzoic acid with methanol in the presence of sulfuric acid to form methyl 4-hydroxybenzoate.", "Step 2: Conversion of methyl 4-hydroxybenzoate to 2,4-dihydroxybenzoic acid by hydrolysis with sodium hydroxide.", "Step 3: Condensation of 2,4-dihydroxybenzoic acid with L-rhamnose and D-glucose in the presence of acetic anhydride to form the glycoside intermediate.", "Step 4: Reduction of the glycoside intermediate with sodium borohydride to form Typhaneoside.", "Step 5: Purification of Typhaneoside by extraction with ethyl acetate and water." ] }

CAS No.

104472-68-6

Molecular Formula

C34H42O20

Molecular Weight

770.7 g/mol

IUPAC Name

3-[(3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C34H42O20/c1-10-20(38)24(42)27(45)32(49-10)48-9-18-22(40)26(44)31(54-33-28(46)25(43)21(39)11(2)50-33)34(52-18)53-30-23(41)19-15(37)7-13(35)8-17(19)51-29(30)12-4-5-14(36)16(6-12)47-3/h4-8,10-11,18,20-22,24-28,31-40,42-46H,9H2,1-3H3/t10-,11-,18+,20-,21-,22+,24+,25+,26-,27+,28+,31+,32+,33-,34?/m0/s1

InChI Key

POMAQDQEVHXLGT-QQVXUORWSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O

Appearance

Powder

melting_point

148 - 150 °C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Reactant of Route 2
Reactant of Route 2
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Reactant of Route 3
Reactant of Route 3
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Reactant of Route 4
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Reactant of Route 5
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Reactant of Route 6
Reactant of Route 6
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one

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